5-Bromothiophene-2-carbonyl chloride

CAS No.: 31555-60-9

Cat. No.: VC1976312

Molecular Formula: C5H2BrClOS

Molecular Weight: 225.49 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31555-60-9 |

|---|---|

| Molecular Formula | C5H2BrClOS |

| Molecular Weight | 225.49 g/mol |

| IUPAC Name | 5-bromothiophene-2-carbonyl chloride |

| Standard InChI | InChI=1S/C5H2BrClOS/c6-4-2-1-3(9-4)5(7)8/h1-2H |

| Standard InChI Key | ORIONTBOMZNQIE-UHFFFAOYSA-N |

| SMILES | C1=C(SC(=C1)Br)C(=O)Cl |

| Canonical SMILES | C1=C(SC(=C1)Br)C(=O)Cl |

Introduction

Basic Information and Structure

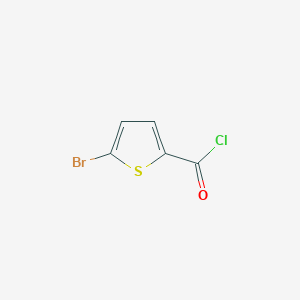

5-Bromothiophene-2-carbonyl chloride (CAS: 31555-60-9) is a heterocyclic compound with the molecular formula C5H2BrClOS and a molecular weight of 225.49 g/mol . The structure consists of a thiophene ring with a bromine substituent at the 5-position and a carbonyl chloride (acyl chloride) group at the 2-position. This compound is also known by several synonyms including 5-bromo-2-thiophenecarbonyl chloride, 2-thiophenecarbonyl chloride, 5-bromo-, and 5-bromo-thiophene-2-carbonyl chloride .

Identification Information

The comprehensive identification details for 5-bromothiophene-2-carbonyl chloride are summarized in Table 1.

Table 1: Identification Parameters for 5-Bromothiophene-2-carbonyl Chloride

| Parameter | Value |

|---|---|

| IUPAC Name | 5-bromothiophene-2-carbonyl chloride |

| CAS Number | 31555-60-9 |

| Molecular Formula | C5H2BrClOS |

| Molecular Weight | 225.49 g/mol |

| MDL Number | MFCD03421417 |

| InChI | InChI=1S/C5H2BrClOS/c6-4-2-1-3(9-4)5(7)8/h1-2H |

| InChIKey | ORIONTBOMZNQIE-UHFFFAOYSA-N |

| SMILES | C1=C(SC(=C1)Br)C(=O)Cl |

Physical and Chemical Properties

5-Bromothiophene-2-carbonyl chloride appears as a colorless clear liquid at room temperature with distinct physical characteristics that influence its handling and application parameters .

Physical Properties

The compound exhibits specific physical properties that are important for its identification, purification, and application in synthetic processes.

Table 2: Physical Properties of 5-Bromothiophene-2-carbonyl Chloride

| Property | Value |

|---|---|

| Physical State | Colorless clear liquid |

| Melting Point | 36-38°C |

| Boiling Point | 126°C at 14 Torr |

| LogP | 2.89 |

| PSA (Polar Surface Area) | 45.31 |

| Hydrogen Bond Donor Count | 0 |

| Rotatable Bond Count | 1 |

Chemical Properties

As an acyl chloride derivative, 5-bromothiophene-2-carbonyl chloride is highly reactive toward nucleophiles and participates in various chemical transformations. The compound contains two key reactive sites: the carbonyl chloride group and the brominated thiophene ring .

The carbonyl chloride functionality readily undergoes nucleophilic substitution reactions, making it valuable for introducing the 5-bromothiophenyl moiety into target molecules. Meanwhile, the bromine substituent provides a reactive handle for various coupling reactions, particularly palladium-catalyzed cross-coupling reactions .

Synthesis Methods

Several synthetic routes have been established for the preparation of 5-bromothiophene-2-carbonyl chloride, with variations in starting materials, reaction conditions, and scale.

Synthesis from Carboxylic Acid Precursor

The most common synthesis method involves the conversion of 5-bromothiophene-2-carboxylic acid to the corresponding acyl chloride using chlorinating agents such as thionyl chloride (SOCl2).

Procedure:

-

5-Bromothiophene-2-carboxylic acid is treated with thionyl chloride.

-

A catalytic amount of DMF (dimethylformamide) is added to enhance the reaction rate.

-

The reaction mixture is heated at approximately 80°C for 4 hours.

-

Excess thionyl chloride is removed by rotary evaporation to yield the pure product.

This process typically provides 5-bromothiophene-2-carbonyl chloride in high yield and purity .

A specific experimental procedure detailed in the literature describes:

"To a nitrogen-purged 3-neck flask fitted with a distillation apparatus was added 2-bromo-5-thiophenoic acid (450 mg, 2.2 mmol), SOCl2 (10 mL) and 1 drop Dimethylformamide (DMF). The reaction was stirred at 80°C for 4 hours, and the excess SOCl2 was removed by rotary evaporation to yield pure 5-bromothiophene-2-carbonyl chloride as a yellow solid (assumed quantitative yield)."

Alternative Synthetic Approaches

By analogy to similar compounds, such as 5-chlorothiophene-2-carbonyl chloride, other synthetic methods can be inferred. For example, a patented method for synthesizing 5-chlorothiophene-2-carbonyl chloride describes:

-

Using thionyl chloride as the chlorinating agent

-

Employing a non-polar solvent such as carbon tetrachloride

-

Maintaining reaction temperature below 0°C during initial addition

-

Controlling the molar ratio of thionyl chloride to carboxylic acid (preferably 1.1-1.3:1)

This approach likely can be adapted for the synthesis of 5-bromothiophene-2-carbonyl chloride with appropriate modifications to account for the different halogen substituent.

Chemical Reactions and Reactivity

5-Bromothiophene-2-carbonyl chloride participates in a variety of chemical reactions, particularly those involving the reactive carbonyl chloride functionality.

Nucleophilic Substitution Reactions

The carbonyl chloride group readily undergoes nucleophilic substitution reactions with various nucleophiles:

-

Amidation: Reaction with amines yields corresponding amides. For example, reaction with N,O-dimethylhydroxylamine produces Weinreb amides as described in research literature: "5-bromo-N-methoxy-N-methylthiophene-2-carboxamide (1q) (4.77 g, 38% over two steps) was prepared according to the representative procedure from 5-bromothiophene-2-carboxylic acid (50 mmol) giving the pure Weinreb amide as a yellow oil."

-

Esterification: Reactions with alcohols produce the corresponding esters.

-

Friedel-Crafts Acylation: In the presence of Lewis acids such as AlCl3, it can acylate aromatic compounds. A specific example from the literature shows its use in acylating thiophene derivatives: "AlCl3 (400 mg, 2.98 mmol) was suspended in anhydrous dichloromethane (DCM, 100 mL) in a dried flask and 5-bromothiophene-2-carbonyl chloride was added. The slurry was cooled to 0°C and 2-(2,5-dihexyl-4-(thiophen-2-yl)phenyl)thiophene (300 mg, 0.735 mmol) was added slowly."

Hydrolysis

In the presence of water, 5-bromothiophene-2-carbonyl chloride undergoes hydrolysis to form 5-bromothiophene-2-carboxylic acid and hydrochloric acid .

Cross-Coupling Reactions

The bromide functionality at the 5-position allows for various cross-coupling reactions, including Suzuki-Miyaura coupling with boronic acids to form carbon-carbon bonds. This reactivity makes the compound valuable in the synthesis of complex molecular architectures .

Applications

5-Bromothiophene-2-carbonyl chloride serves as a versatile synthetic intermediate with applications spanning various fields.

Pharmaceutical Synthesis

This compound finds application in pharmaceutical synthesis as a building block for drug candidates. The thiophene ring is a common motif in medicinal chemistry due to its bioisosteric relationship with benzene but with distinct electronic properties .

Materials Science

In materials science, particularly in the development of conjugated polymers and organic semiconductors, 5-bromothiophene-2-carbonyl chloride serves as a precursor for the synthesis of cross-conjugated aromatic polyketones. These materials have applications in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics .

Research has demonstrated its utility in creating aromatic polyketones with tunable photophysical properties: "PFTK and PBTK showed mono-exponential photoluminescence decay; with PBTK exhibiting lifetime of 745 ps, PBTK lifetime of 500 ps. PTK showed bimodal-exponential photoluminescence decay with lifetimes of 35 ps and 267 ps for PFTK."

Comparison with Similar Compounds

5-Bromothiophene-2-carbonyl chloride belongs to a family of halogenated thiophene derivatives with similar structures but distinct properties and reactivities.

Structural Analogs

Table 3: Comparison with Similar Compounds

| Compound | Structure Difference | Properties Comparison |

|---|---|---|

| 5-Bromothiophene-2-carboxylic Acid | Carboxylic acid instead of carbonyl chloride | Less reactive, higher stability |

| Thiophene-2-carbonyl Chloride | Lacks bromine at 5-position | Different electronic properties, more options for functionalization at 5-position |

| 5-Chlorothiophene-2-carbonyl Chloride | Chlorine instead of bromine at 5-position | Similar reactivity but less reactive in coupling reactions |

| 5-Bromo-1-benzothiophene-2-carbonyl chloride | Contains fused benzene ring | Higher molecular weight (275.55 g/mol), different electronic properties |

The presence of both a bromine atom and a carbonyl chloride group makes 5-bromothiophene-2-carbonyl chloride particularly useful for sequential functionalization strategies in organic synthesis .

| Supplier | Product Number | Quantity | Price (USD) | Purity |

|---|---|---|---|---|

| TRC | B704358 | a250mg | $220 | Not specified |

| Biosynth Carbosynth | FB120995 | 250mg | $85 | Not specified |

| Biosynth Carbosynth | FB120995 | 500mg | $150 | Not specified |

| Biosynth Carbosynth | FB120995 | 1g | $255 | Not specified |

| Oakwood | 368671 | 1g | $95 | Not specified |

| Sigma-Aldrich Partner | LIF432341423 | 250mg | ₹17,862.05 | 95% |

Package Options

The compound is typically available in various package sizes ranging from 5g to bulk quantities, accommodating both research and industrial applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume